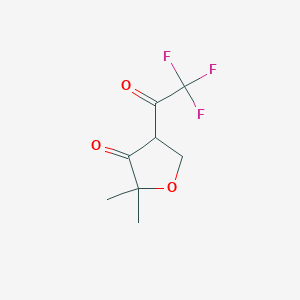
2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to an oxolan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one involves several steps. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to participate in various chemical reactions, which can affect the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-4-(trifluoroacetyl)oxolan-3-one can be compared with other similar compounds, such as:
2,2-Dimethyl-4-(acetyl)oxolan-3-one: This compound lacks the trifluoro group, which significantly alters its chemical properties.
2,2-Dimethyl-4-(chloroacetyl)oxolan-3-one:
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinctive chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H9F3O3 |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(2,2,2-trifluoroacetyl)oxolan-3-one |
InChI |
InChI=1S/C8H9F3O3/c1-7(2)5(12)4(3-14-7)6(13)8(9,10)11/h4H,3H2,1-2H3 |
Clé InChI |
KNJYPZWHFWBWHF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(CO1)C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


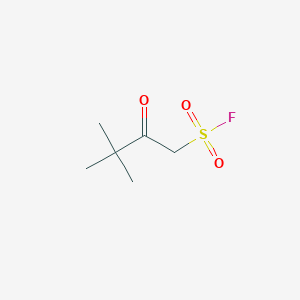
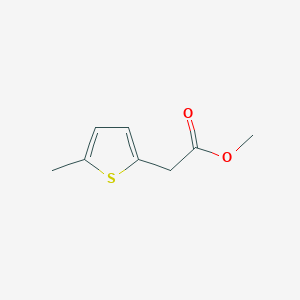
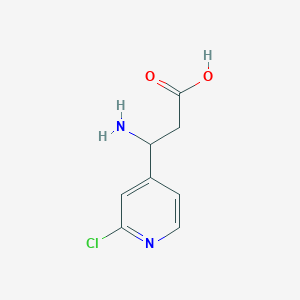
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
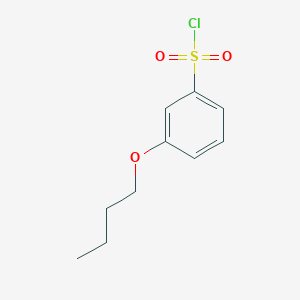
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
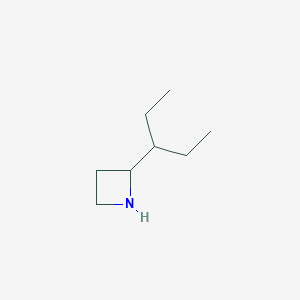
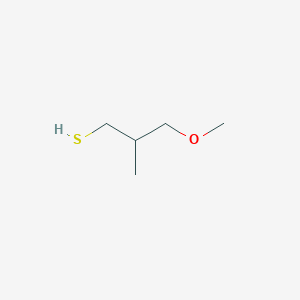
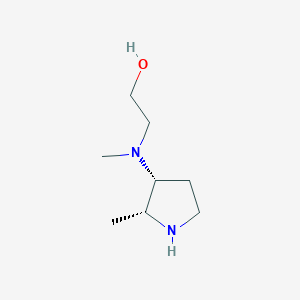
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
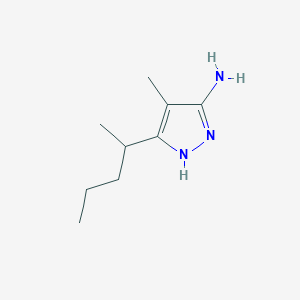
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
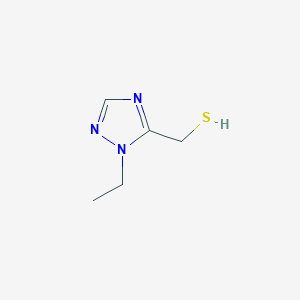
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
